molecular formula C13H13NO2S B1364087 2-[(4-Methyl-2-quinolinyl)thio]propanoic acid CAS No. 462068-47-9

2-[(4-Methyl-2-quinolinyl)thio]propanoic acid

Cat. No.: B1364087
CAS No.: 462068-47-9
M. Wt: 247.31 g/mol
InChI Key: PZYFRXRGRLCMPV-UHFFFAOYSA-N
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Description

2-[(4-Methyl-2-quinolinyl)thio]propanoic acid is a chemical compound with the molecular formula C13H13NO2S. It is known for its unique structure, which includes a quinoline ring substituted with a methyl group and a thioether linkage to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-2-quinolinyl)thio]propanoic acid typically involves the reaction of 4-methyl-2-quinoline thiol with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where the thiol group of 4-methyl-2-quinoline thiol reacts with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-2-quinolinyl)thio]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Esters of this compound.

Scientific Research Applications

2-[(4-Methyl-2-quinolinyl)thio]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-2-quinolinyl)thio]propanoic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thioether linkage allows for the formation of reactive intermediates that can modify proteins and enzymes, contributing to its antimicrobial properties. The propanoic acid moiety can facilitate cellular uptake and enhance the compound’s bioavailability.

Comparison with Similar Compounds

2-[(4-Methyl-2-quinolinyl)thio]propanoic acid can be compared with other quinoline derivatives and thioether-containing compounds:

Similar Compounds

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-7-12(17-9(2)13(15)16)14-11-6-4-3-5-10(8)11/h3-7,9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYFRXRGRLCMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387912
Record name 2-[(4-Methylquinolin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

462068-47-9
Record name Propanoic acid, 2-[(4-methyl-2-quinolinyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462068-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methylquinolin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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